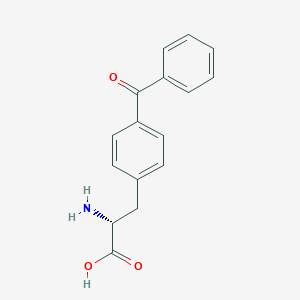

4-Benzoyl-D-phenylalanine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-amino-3-(4-benzoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDEEHSOPHZBR-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427219 | |

| Record name | D-4-Benzoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201466-03-7 | |

| Record name | p-Benzoyl-D-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201466037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-4-Benzoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-BENZOYL-D-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VDB265UYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unseen Handshake: A Technical Guide to 4-Benzoyl-D-phenylalanine in Unraveling Molecular Interactions

For Immediate Release

A Deep Dive into the Application of 4-Benzoyl-D-phenylalanine for Researchers, Scientists, and Drug Development Professionals

In the intricate dance of molecular biology, understanding the transient and stable interactions between proteins is paramount to deciphering cellular signaling, disease mechanisms, and developing targeted therapeutics. This whitepaper provides an in-depth technical guide on the use of this compound (Bpa), a photoreactive unnatural amino acid, as a powerful tool for photo-affinity labeling and the elucidation of protein-protein interactions.

Core Principles: Capturing Interactions with Light

This compound is a derivative of the amino acid phenylalanine, distinguished by the presence of a benzophenone moiety. This group is the key to its utility in research. Under normal physiological conditions, the benzophenone group is chemically stable and minimally perturbs the structure of the peptide or protein into which it is incorporated. However, upon exposure to ultraviolet (UV) light, typically at a wavelength of 350-365 nm, the benzophenone carbonyl group is excited to a reactive triplet diradical state. This highly reactive species can then abstract a hydrogen atom from a nearby carbon-hydrogen (C-H) bond, leading to the formation of a stable, covalent carbon-carbon bond. This "photo-crosslinking" event permanently links the Bpa-containing molecule to its interacting partner, effectively trapping the "unseen handshake" for subsequent analysis.[1][2]

One of the key advantages of benzophenone-based crosslinkers like Bpa is that the photoactivation is reversible. If a suitable C-H bond is not in close proximity for reaction, the excited triplet state can relax back to the ground state. This allows for repeated excitation, increasing the probability of capturing even transient or weak interactions.[2][3]

Data Presentation: Quantifying Crosslinking Efficiency

The efficiency of photo-crosslinking is a critical parameter for the success of an experiment. It can be influenced by several factors, including the specific proteins involved, the site of Bpa incorporation, the concentration of reactants, and the UV irradiation conditions. Below are tables summarizing quantitative data on crosslinking efficiency.

| Parameter | Typical Range | Organism/System | Notes | Reference(s) |

| Protein Yield with Bpa | µg to mg per liter of culture | E. coli, Mammalian Cells | Yield is dependent on the expression system, the specific protein, and the efficiency of the orthogonal aminoacyl-tRNA synthetase/tRNA pair. | [4] |

| Incorporation Efficiency | >50% (in some optimized systems) | E. coli | Determined by comparing the yield of full-length protein in the presence and absence of Bpa. | [4] |

| Crosslinking Efficiency | >50% | In vitro with purified protein | Irradiation time and protein concentration are key factors. | [4][5] |

| Crosslinked Peptide Spectral Matches (CSMs) | 30 to 300 | Mass Spectrometry Analysis | Dependent on the site of Bpa incorporation and the complexity of the protein complex. | [4] |

Table 1: General Quantitative Parameters for Bpa-Mediated Crosslinking. This table provides a summary of typical quantitative data reported in the literature for protein yield, incorporation efficiency, and crosslinking efficiency when using Bpa.

| Photo-Crosslinking Agent | Class | Reported Efficiency/Yield | Key Characteristics & Considerations | Reference(s) |

| p-Benzoyl-L-phenylalanine (pBpa) | Benzophenone | 50% to >50% crosslinking of protein subunits. | Reversible photoactivation allows for continuous irradiation, potentially increasing the probability of capturing transient interactions. | [5] |

| Halogenated pBpa Analogs (e.g., 3-CF₃-pBpa, 3-Cl-pBpa, 4-CF₃-pBpa) | Benzophenone | Up to 49-fold increase in crosslinking yield compared to pBpa. | Electron-withdrawing groups on the benzophenone ring increase the reactivity of the active species, leading to higher yields. | [3][6][7] |

| p-Azidophenylalanine (pAzF) | Aryl azide | Can readily crosslink where pBpa fails to in certain protein contexts. | Irreversible photoactivation; the reactive nitrene will either react with a nearby molecule or be quenched by the solvent. Requires shorter wavelength UV for activation (~254 nm). | [5] |

| Diazirine-based UAAs (e.g., photo-leucine, photo-methionine) | Diazirine | Can provide a 7-fold increase in efficiency for capturing RNA-protein interactions compared to conventional UV crosslinking. | Generate highly reactive carbene intermediates that can insert into a wide range of chemical bonds. Activated at longer UV wavelengths (~350-365 nm). | [5] |

Table 2: Comparative Analysis of Photo-Crosslinking Agents. This table compares the crosslinking efficiency of pBpa with its halogenated analogs and other classes of photo-crosslinking unnatural amino acids.

Experimental Protocols

The successful application of this compound in research hinges on meticulous experimental design and execution. Two primary methods are employed for incorporating Bpa into a protein of interest: solid-phase peptide synthesis (SPPS) for peptides and smaller proteins, and genetic code expansion for larger proteins expressed in cellular systems.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Bpa-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing Fmoc-D-Bpa-OH using Fmoc/tBu chemistry.

Materials:

-

Fmoc-D-Bpa-OH

-

Rink Amide or Wang resin

-

Standard Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection solution (20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Cold diethyl ether

Methodology:

-

Resin Preparation: Swell the chosen resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (for standard amino acids):

-

Pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin (Kaiser) test.

-

Wash the resin with DMF.

-

-

Coupling of Fmoc-D-Bpa-OH:

-

Due to the steric bulk of Bpa, use a higher excess of reagents: Fmoc-D-Bpa-OH (4.0 equivalents), HATU (3.8 equivalents), and DIPEA (8.0 equivalents).

-

Allow for a longer pre-activation time (2-5 minutes) and coupling time (2-4 hours).[8]

-

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final Fmoc deprotection, treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide using reverse-phase HPLC.

Protocol 2: Site-Specific Incorporation of Bpa via Genetic Code Expansion

This protocol describes the incorporation of Bpa into a protein of interest in mammalian cells using amber codon suppression.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmid for the protein of interest (POI)

-

pEVOL or similar plasmid expressing the engineered Bpa-specific aminoacyl-tRNA synthetase (BpaRS) and amber suppressor tRNA (tRNACUA)

-

4-Benzoyl-phenylalanine (Bpa)

-

Transfection reagent

-

Cell culture medium and supplements

-

Lysis buffer

-

Affinity purification resin (e.g., Ni-NTA for His-tagged proteins)

Methodology:

-

Plasmid Construction:

-

Introduce an amber stop codon (TAG) at the desired site in the gene of the POI using site-directed mutagenesis. It is often recommended to replace aromatic residues like Phe, Tyr, or Trp.

-

Ensure the POI has a C-terminal affinity tag for purification.

-

-

Cell Culture and Transfection:

-

Co-transfect the mammalian cells with the POI-TAG plasmid and the pEVOL-BpaRS/tRNA plasmid.

-

-

Bpa Incorporation:

-

Cell Harvest and Lysis: Harvest the cells, resuspend in lysis buffer with protease inhibitors, and lyse the cells.

-

Protein Purification: Purify the full-length, Bpa-containing protein using affinity chromatography.

Protocol 3: Photo-Crosslinking and Analysis

This protocol outlines the general steps for UV-induced crosslinking and subsequent analysis.

Materials:

-

Purified Bpa-containing protein/peptide and its interaction partner

-

Reaction buffer (e.g., 25 mM HEPES, 250 mM NaCl, pH 7.5; avoid Tris-based buffers)[10][11]

-

UV lamp (360-365 nm)

-

SDS-PAGE reagents and equipment

-

Western blotting reagents and equipment

-

Mass spectrometer

Methodology:

-

Incubation: Mix the Bpa-containing protein/peptide with its putative interacting partner(s) in the reaction buffer. Allow the components to incubate for at least 20 minutes at room temperature to reach binding equilibrium.[12]

-

UV Irradiation:

-

Place the sample in a UV-transparent plate or tube on a cold block or ice to minimize heat-induced damage.[10]

-

Expose the sample to UV light (360-365 nm). The irradiation time can vary from 10 minutes to 2 hours and must be optimized for each system.[5][10] A typical starting point is 30 minutes.[10]

-

-

Analysis of Crosslinked Products:

-

SDS-PAGE and Western Blotting: Analyze the irradiated and non-irradiated (control) samples by SDS-PAGE. A higher molecular weight band corresponding to the crosslinked complex should be visible in the irradiated sample. Confirm the identity of the components of the complex by Western blotting using specific antibodies.

-

Mass Spectrometry: For identification of the interacting partner and the crosslinking site, the crosslinked band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry.[13] The analysis of the mass spectrometry data requires specialized software that can identify crosslinked peptides.[2][14]

-

Mandatory Visualizations

Signaling Pathway: GPCR-β-arrestin Interaction

Bpa has been instrumental in studying the interaction between G protein-coupled receptors (GPCRs) and β-arrestins, a key step in signal termination and initiation of alternative signaling pathways.[15][16]

Caption: GPCR signaling and β-arrestin recruitment, highlighting points of Bpa-mediated crosslinking.

Experimental Workflow: Photo-Affinity Labeling

The general workflow for identifying protein-protein interactions using Bpa-mediated photo-affinity labeling is a multi-step process.

Caption: General experimental workflow for photo-affinity labeling using this compound.

Logical Relationship: Mechanism of Photo-Crosslinking

The fundamental principle of Bpa-mediated crosslinking is the photoactivation of the benzophenone moiety.

Caption: Mechanism of benzophenone-mediated photo-crosslinking.

Conclusion

This compound has established itself as an indispensable tool for molecular and cellular biologists. Its ability to be site-specifically incorporated into peptides and proteins, combined with its capacity for efficient photo-crosslinking upon UV irradiation, provides a robust method for capturing and identifying protein-protein interactions. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers seeking to employ this powerful technique. As our understanding of the proteome continues to expand, the application of this compound and its derivatives will undoubtedly play a crucial role in mapping the complex network of interactions that govern life.

References

- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring GPCR‐arrestin interfaces with genetically encoded crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

An In-depth Technical Guide to 4-Benzoyl-D-phenylalanine: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of the chemical properties, structure, and applications of 4-Benzoyl-D-phenylalanine (Bpa), a photo-activatable amino acid analog. It is intended for researchers, scientists, and professionals in the fields of biochemistry, molecular biology, and drug development who utilize photo-crosslinking techniques to study molecular interactions.

Chemical Properties and Structure

This compound is a non-proteinogenic amino acid that can be incorporated into peptides and proteins. Its key feature is the benzophenone moiety, which, upon exposure to UV light, can form a covalent bond with neighboring molecules, making it an invaluable tool for photo-affinity labeling and crosslinking studies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₅NO₃ |

| Molecular Weight | 269.29 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 154-158 °C |

| Solubility | Soluble in 1 M NaOH (50 mg/ml), methanol, and DMSO. Sparingly soluble in water. |

| UV Absorption Maximum (λmax) | ~254 nm and ~350-360 nm |

| Chirality | D-isomer |

Chemical Structure:

The structure of this compound consists of a D-phenylalanine core modified with a benzoyl group at the para position of the phenyl ring. This benzophenone group is the photo-reactive element.

Caption: Chemical structure of this compound.

Experimental Protocols

The utility of this compound lies in its ability to be incorporated into peptides and proteins and subsequently used for photo-crosslinking.

2.1. Peptide Synthesis with this compound

Solid-phase peptide synthesis (SPPS) is the standard method for incorporating this compound into a peptide sequence.

Protocol:

-

Resin Selection: Choose a suitable resin based on the desired C-terminal moiety (e.g., Rink amide resin for a C-terminal amide).

-

Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (including Fmoc-4-Benzoyl-D-phenylalanine-OH) in DMF.

-

Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA).

-

Add the activated amino acid solution to the deprotected resin and allow it to react.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Final Deprotection and Cleavage: Once the synthesis is complete, remove the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Caption: Workflow for solid-phase peptide synthesis with this compound.

2.2. Photo-Crosslinking

This protocol outlines the general steps for a photo-crosslinking experiment using a this compound-containing peptide.

Protocol:

-

Sample Preparation: Prepare a solution containing the this compound-labeled peptide and its potential binding partner(s) in a suitable buffer.

-

Incubation: Incubate the mixture to allow for complex formation. The incubation time and temperature will depend on the specific interaction being studied.

-

UV Irradiation: Expose the sample to UV light at a wavelength of approximately 350-360 nm. A handheld UV lamp or a specialized crosslinking instrument can be used. The duration of irradiation should be optimized for each system.

-

Quenching (Optional): The reaction can be quenched by adding a scavenger molecule, such as dithiothreitol (DTT).

-

Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.

Caption: General workflow for a photo-crosslinking experiment.

Signaling Pathways and Applications

This compound is a powerful tool for elucidating protein-protein and protein-ligand interactions within signaling pathways. By incorporating it into a protein or peptide of interest, researchers can "capture" transient or weak interactions that are difficult to detect using other methods.

Application Example: Mapping a Kinase-Substrate Interaction

-

Hypothesis: A specific kinase is thought to phosphorylate a substrate protein at a particular site.

-

Experimental Design:

-

Synthesize a peptide corresponding to the putative phosphorylation site on the substrate, but with a this compound residue incorporated near the phosphorylation site.

-

Incubate the Bpa-peptide with the kinase.

-

Irradiate with UV light to crosslink the peptide to the kinase's active site.

-

Analyze the crosslinked complex by mass spectrometry to identify the exact site of interaction.

-

Caption: Logical flow for mapping a kinase-substrate interaction using Bpa.

Conclusion

This compound is a versatile and indispensable tool in modern chemical biology and drug discovery. Its ability to form covalent crosslinks upon photoactivation provides a means to investigate molecular interactions with high spatial and temporal resolution. The experimental protocols and conceptual frameworks outlined in this guide serve as a starting point for researchers looking to leverage the power of photo-affinity labeling in their studies. Careful optimization of experimental conditions is crucial for the successful application of this technology.

An In-depth Technical Guide to the Photo-crosslinking Mechanism of Benzophenone-Containing Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photo-crosslinking mechanism of benzophenone-containing amino acids, a powerful tool for elucidating protein-protein and protein-nucleic acid interactions. The content herein details the core photochemical process, presents quantitative data for experimental consideration, outlines detailed methodologies for key experiments, and provides visual representations of the underlying mechanisms and workflows.

The Core Photo-crosslinking Mechanism

The utility of benzophenone-containing amino acids, such as p-benzoyl-L-phenylalanine (Bpa), in mapping molecular interactions stems from the unique photochemical properties of the benzophenone moiety. The process is initiated by the absorption of UV light, leading to the formation of a covalent bond with a neighboring molecule.

Photo-excitation and Intersystem Crossing

Upon irradiation with UV light, typically in the range of 350-365 nm, the benzophenone carbonyl group undergoes an n→π* electronic transition, promoting a non-bonding electron to an anti-bonding π* orbital.[1] This initially forms a short-lived excited singlet state (S1). Through a highly efficient process known as intersystem crossing, the S1 state rapidly converts to the more stable triplet state (T1).[2] This triplet state has a diradical character, with two unpaired electrons with parallel spins, making it a highly reactive species.[1]

Hydrogen Abstraction and Radical Formation

The excited triplet benzophenone is a potent hydrogen abstractor.[1] It can abstract a hydrogen atom from a C-H bond of a nearby amino acid residue or nucleotide, even from relatively unactivated C-H bonds.[3] This hydrogen abstraction results in the formation of two radical species: a benzophenone ketyl radical and a carbon-centered radical on the interacting molecule.[1]

Covalent Crosslink Formation

The final step of the crosslinking process is the recombination of the benzophenone ketyl radical and the newly formed carbon-centered radical.[1] This "radical recombination" step results in the formation of a stable, covalent carbon-carbon bond, effectively and permanently linking the two interacting molecules.[1]

Quantitative Data

The efficiency of the photo-crosslinking process is influenced by several factors, including the quantum yields of the photochemical reactions and the specific experimental conditions.

| Parameter | Value | Reference |

| Intersystem Crossing Quantum Yield (S1 → T1) | Nearly 100% (~1.0) | [2] |

| Hydrogen Abstraction Quantum Efficiency (from C-H bonds) | ~1.0 for the n-π* transition | [3] |

| Reported Crosslinking Efficiency/Yield | 50% to >50% for protein subunits | [4] |

| UV Activation Wavelength | ~350-365 nm | [4] |

| Crosslinking Distance | Within ~10 Å of the Bpa α-carbon | [5] |

Experimental Protocols

Successful photo-crosslinking experiments with benzophenone-containing amino acids require careful attention to detail in both the incorporation of the unnatural amino acid and the subsequent UV irradiation and analysis.

Site-Specific Incorporation of p-Benzoyl-L-phenylalanine (Bpa) in Mammalian Cells

This protocol outlines the general steps for genetically encoding Bpa into a protein of interest in a mammalian cell line.

Materials:

-

Plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired incorporation site.

-

Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for Bpa (e.g., pEVOL-pBpF).

-

Mammalian cell line (e.g., HEK293T).

-

Cell culture medium and supplements.

-

p-Benzoyl-L-phenylalanine (Bpa).

-

Transfection reagent.

Procedure:

-

Plasmid Co-transfection: Co-transfect the mammalian cells with the plasmid for the protein of interest and the pEVOL-pBpF plasmid using a suitable transfection reagent.

-

Cell Culture and Bpa Incorporation: Culture the transfected cells in a medium supplemented with 1 mM Bpa. Incubate for 24-48 hours to allow for expression of the protein of interest and incorporation of Bpa at the amber codon site.[4]

-

Cell Harvest and Lysis: Harvest the cells, wash with PBS, and lyse the cells using a suitable lysis buffer.

In Vivo Photo-Crosslinking

This protocol describes the UV irradiation step to induce crosslinking in live mammalian cells.

Materials:

-

Cells expressing the Bpa-containing protein.

-

Phosphate-buffered saline (PBS).

-

UV lamp with an emission maximum at 365 nm (e.g., UVP CL-1000 UV Cross-linker).[6]

-

Ice bath or cold room.

Procedure:

-

Cell Preparation: Wash the cells expressing the Bpa-containing protein with PBS to remove any unincorporated Bpa.[4]

-

UV Irradiation: Place the cells on ice or in a cold room to minimize cellular damage. Expose the cells to UV light at 365 nm. The duration of irradiation can vary from 10 minutes to 2 hours and should be optimized for the specific protein and interaction being studied.[4][6]

-

Post-Irradiation Processing: Following irradiation, the cells can be lysed, and the crosslinked protein complexes can be analyzed.

Analysis of Crosslinked Products by Mass Spectrometry

This protocol provides a general workflow for the identification of crosslinked proteins and interaction sites.

Materials:

-

Lysate from photo-crosslinking experiment.

-

Affinity purification reagents (e.g., antibody-conjugated beads for immunoprecipitation).

-

SDS-PAGE gels and reagents.

-

In-gel digestion enzymes (e.g., trypsin).

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Crosslinking data analysis software (e.g., MeroX).[7]

Procedure:

-

Affinity Purification: Enrich for the bait protein and its crosslinked partners from the cell lysate using affinity purification.

-

SDS-PAGE Separation: Separate the purified protein complexes on an SDS-PAGE gel. Crosslinked complexes will appear as higher molecular weight bands.

-

In-Gel Digestion: Excise the bands of interest from the gel and perform in-gel digestion with a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.[8]

-

Data Analysis: Use specialized software to identify the crosslinked peptides and map the sites of interaction.[7]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in benzophenone photo-crosslinking.

Caption: The photochemical mechanism of benzophenone-mediated crosslinking.

Caption: A typical workflow for identifying protein interactions using Bpa.

References

- 1. benchchem.com [benchchem.com]

- 2. Etna Lab | Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy [etnalabs.com]

- 3. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. pubs.acs.org [pubs.acs.org]

Unveiling Protein Interactions: An In-depth Technical Guide to Photoaffinity Labeling

For Researchers, Scientists, and Drug Development Professionals

Photoaffinity labeling (PAL) has emerged as a powerful chemical biology tool for identifying and characterizing protein-protein and protein-small molecule interactions directly within complex biological systems. This technique offers a unique advantage by enabling the covalent capture of transient and low-affinity interactions that are often missed by traditional methods. By employing a photoactivatable probe, researchers can permanently crosslink a molecule of interest to its binding partners upon UV light irradiation, allowing for subsequent enrichment and identification. This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows integral to the successful application of photoaffinity labeling in research and drug development.

Core Principles of Photoaffinity Labeling

The foundation of a photoaffinity labeling experiment lies in the design of a specialized chemical probe. This probe is a chimeric molecule typically composed of three essential functional units: a specificity moiety , a photoreactive group , and a reporter tag .[1]

-

Specificity Moiety: This is the portion of the probe that recognizes and binds to the target protein of interest. It is often a known ligand, a drug molecule, or a peptide sequence that retains high affinity and specificity for its binding partner.[1]

-

Photoreactive Group: This is a chemically inert group that becomes highly reactive upon activation by UV light of a specific wavelength.[1] Common photoreactive groups include aryl azides, benzophenones, and diazirines, which upon photolysis, generate highly reactive nitrenes, diradicals, or carbenes, respectively.[2] These reactive species can then form stable covalent bonds with nearby amino acid residues at the binding interface.

-

Reporter Tag: This functional group facilitates the detection, enrichment, and purification of the crosslinked protein-probe complexes. Commonly used reporter tags include biotin for streptavidin-based affinity purification, and fluorescent dyes or radioisotopes for direct visualization.[1] Click chemistry handles, such as alkynes or azides, are also widely used to attach a reporter tag after the crosslinking reaction.

The general workflow of a photoaffinity labeling experiment involves several key steps, from probe design and synthesis to the final identification of labeled proteins.

Quantitative Data on Common Photoreactive Groups

The choice of the photoreactive group is critical for the success of a PAL experiment. Factors such as activation wavelength, reactivity, and potential for non-specific labeling should be carefully considered. The following table summarizes the properties of commonly used photoreactive moieties.

| Photoreactive Group | Activation Wavelength (nm) | Reactive Species | Key Characteristics |

| Aryl Azide | 254 - 400[3] | Nitrene | Small size, can be activated at longer wavelengths to minimize protein damage.[3] |

| Benzophenone | ~350 - 360[2] | Diradical (Triplet State) | Relatively stable, less prone to intramolecular rearrangement, preferentially reacts with C-H bonds.[2] |

| Diazirine | ~350[3] | Carbene | Highly reactive and short-lived, leading to more localized crosslinking.[3] |

| Trifluoromethylphenyldiazirine | ~350 | Carbene | Increased stability compared to alkyl diazirines, reducing the risk of premature reaction. |

Experimental Protocols

A detailed and optimized experimental protocol is crucial for obtaining reliable and reproducible results. Below is a generalized protocol for an in-cell photoaffinity labeling experiment followed by proteomic analysis.

Protocol: In-Cell Photoaffinity Labeling and Target Identification

1. Cell Culture and Treatment: a. Plate cells of interest at an appropriate density and allow them to adhere overnight. b. Treat the cells with the photoaffinity probe at a predetermined optimal concentration. Include control groups: a vehicle-only control (e.g., DMSO), and a competition control where cells are pre-incubated with an excess of the unlabeled parent compound before adding the photoaffinity probe. c. Incubate the cells for a sufficient time to allow the probe to bind to its target.

2. UV Irradiation: a. Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound probe. b. Place the cell culture dish on ice and irradiate with a UV lamp at the specific activation wavelength for the photoreactive group for a predetermined duration.

3. Cell Lysis and Protein Extraction: a. After irradiation, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins. d. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Affinity Purification of Labeled Proteins: a. If a biotin reporter tag was used, incubate the protein lysate with streptavidin-coated beads to capture the biotinylated protein-probe complexes. b. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. c. Elute the captured proteins from the beads using a suitable elution buffer (e.g., containing a high concentration of biotin or by boiling in SDS-PAGE sample buffer).

5. Protein Analysis by SDS-PAGE and Mass Spectrometry: a. Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Visualize the proteins in the gel using a suitable staining method (e.g., Coomassie Blue or silver stain). c. Excise the protein bands of interest from the gel. d. Perform in-gel digestion of the proteins with a protease (e.g., trypsin). e. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis: a. Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS data. b. Compare the identified proteins between the experimental, vehicle control, and competition control samples to identify specific binding partners of the probe. Proteins that are significantly enriched in the experimental sample and depleted in the competition control are considered high-confidence targets.

Application in Elucidating Signaling Pathways: The mTOR Pathway

Photoaffinity labeling is a powerful tool for dissecting complex signaling pathways by identifying direct protein-protein interactions. A notable example is the study of the mTOR (mechanistic target of rapamycin) signaling pathway. The immunosuppressant drug rapamycin, in complex with the immunophilin FKBP12, binds to the FRB domain of mTOR, inhibiting its kinase activity.[4] Photoaffinity probes based on rapamycin have been instrumental in confirming this ternary complex formation and identifying the specific binding interfaces.[5]

In this signaling pathway, upstream signals like growth factors and nutrients activate the mTORC1 complex, which then phosphorylates downstream effectors such as S6K1 and 4E-BP1 to promote protein synthesis and cell growth.[6] A photoaffinity probe derived from rapamycin, when introduced into the system, first binds to FKBP12. This complex then interacts with the FRB domain of mTOR.[4] Upon UV irradiation, the photoreactive group on the rapamycin probe covalently crosslinks to amino acid residues on both FKBP12 and mTOR, providing direct evidence of the formation of this inhibitory ternary complex.[5] This application showcases the power of photoaffinity labeling in validating drug-target engagement and elucidating the molecular mechanisms of signal transduction.

Conclusion

Photoaffinity labeling is a versatile and powerful technique that provides invaluable insights into the intricate network of protein interactions within their native cellular environment. For researchers in academia and industry, mastering this methodology opens up new avenues for target identification and validation, drug discovery, and the fundamental understanding of cellular signaling pathways. With careful probe design, meticulous experimental execution, and rigorous data analysis, photoaffinity labeling will continue to be a cornerstone of modern chemical biology and drug development.

References

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Binding Site Hotspot Map of the FKBP12-Rapamycin-FRB Ternary Complex by Photoaffinity Labeling and Mass Spectrometry-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mTOR - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Purification of 4-Benzoyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 4-Benzoyl-D-phenylalanine, a photo-reactive unnatural amino acid crucial for elucidating protein-protein interactions and a valuable tool in drug discovery and development.

Introduction

This compound (Bpa) is a phenylalanine analogue that incorporates a benzophenone moiety. This unique feature allows for its use in photoaffinity labeling, a powerful technique to study the interactions between ligands and their respective receptors.[1] Upon exposure to ultraviolet (UV) light, the benzophenone group can form a covalent bond with nearby molecules, effectively "capturing" the interaction for further analysis.[2] This makes Bpa an invaluable tool in identifying binding partners and mapping binding sites, particularly in the study of G protein-coupled receptors (GPCRs).[3] This guide details the chemical synthesis, purification, and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through various methods, including Friedel-Crafts acylation and enzymatic synthesis. A common and effective strategy involves the asymmetric synthesis of the D-amino acid core, followed by the introduction of the benzoyl group.

Asymmetric Synthesis of the D-Phenylalanine Core

Achieving the desired D-enantiomer with high optical purity is critical. While chemical methods involving chiral auxiliaries are established, enzymatic synthesis offers a highly selective and environmentally benign alternative. Phenylalanine ammonia lyases (PALs) can be engineered for the asymmetric synthesis of D-phenylalanine derivatives from corresponding cinnamic acids.[4][5][6]

Introduction of the Benzoyl Group via Friedel-Crafts Acylation

A plausible synthetic route involves the Friedel-Crafts acylation of a suitably protected D-phenylalanine derivative. This classic reaction forms a carbon-carbon bond by attaching an acyl group to an aromatic ring.[7][8][9]

Experimental Protocol: A Generalized Synthetic Approach

The following protocol outlines a generalized multi-step synthesis of Fmoc-4-benzoyl-D-phenylalanine, a common derivative used in solid-phase peptide synthesis.

Step 1: Synthesis of this compound

A potential synthetic route involves the Friedel-Crafts acylation of D-phenylalanine. The reaction would be carried out in the presence of a strong acid, such as trifluoromethanesulfonic acid, to protonate the amino group and prevent its reaction, directing the acylation to the phenyl ring.[7][8]

-

Materials: D-phenylalanine, Benzoyl chloride, Trifluoromethanesulfonic acid, Anhydrous solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve D-phenylalanine in an excess of trifluoromethanesulfonic acid under an inert atmosphere.

-

Cool the solution and slowly add benzoyl chloride.

-

Allow the reaction to proceed at a controlled temperature until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding the mixture to ice-water.

-

Adjust the pH to the isoelectric point of the amino acid to precipitate the product.

-

Collect the crude this compound by filtration and wash with cold water.

-

Step 2: Fmoc Protection of this compound

The N-terminus of the synthesized amino acid is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group to make it suitable for peptide synthesis.[10]

-

Materials: this compound, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), Base (e.g., sodium bicarbonate), Solvent (e.g., 1,4-dioxane/water mixture).

-

Procedure:

-

Dissolve this compound in an aqueous solution of sodium bicarbonate.

-

Slowly add a solution of Fmoc-OSu in dioxane to the amino acid solution with vigorous stirring at a low temperature (0-5 °C).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by TLC.

-

Once complete, dilute the mixture with water and wash with a non-polar solvent (e.g., diethyl ether) to remove excess Fmoc reagent.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-protected amino acid.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude Fmoc-4-benzoyl-D-phenylalanine.

-

Purification of this compound and its Fmoc Derivative

Purification is a critical step to ensure the high purity of the final product required for subsequent applications. Common purification methods include recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying solid compounds.[11]

-

Procedure:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., an ethanol/water mixture for the unprotected amino acid, or ethyl acetate for the Fmoc derivative).[12]

-

Slowly add a solvent in which the product is less soluble (a non-polar solvent like hexane or heptane for the Fmoc derivative) until the solution becomes slightly turbid.[13]

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.

-

Column Chromatography

For higher purity, column chromatography is employed.[14][15]

-

Procedure:

-

Ion-Exchange Chromatography (for the unprotected amino acid): A strong cation-exchange resin can be used. The crude amino acid is dissolved in an acidic buffer and loaded onto the column. After washing, the purified amino acid is eluted with a buffer of increasing pH or ionic strength.[3][16][17]

-

Silica Gel Chromatography (for the Fmoc-protected amino acid): The crude Fmoc-protected amino acid is dissolved in a minimal amount of solvent and loaded onto a silica gel column. The product is eluted using a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). Fractions are collected and analyzed by TLC, and those containing the pure product are combined and the solvent evaporated.

-

Data Presentation

The following tables summarize typical quantitative data for Fmoc-4-benzoyl-D-phenylalanine.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₂₅NO₅ | [18] |

| Molecular Weight | 491.5 g/mol | [18] |

| Appearance | White to off-white solid | [18] |

| Purity (HPLC) | ≥ 98.0% | [19] |

| Storage Temperature | 2-8°C | [19] |

| Analytical Method | Expected Outcome |

| HPLC | A major peak corresponding to the product with a purity of ≥98%.[19] |

| NMR Spectroscopy | ¹H and ¹³C NMR spectra consistent with the structure of Fmoc-4-benzoyl-D-phenylalanine. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |

Mandatory Visualization

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow for Fmoc-4-Benzoyl-D-phenylalanine.

Photoaffinity Labeling of a G Protein-Coupled Receptor (GPCR)

The following diagram illustrates the experimental workflow for using a peptide containing 4-benzoylphenylalanine to study its interaction with a GPCR, such as the Substance P (neurokinin-1) receptor.[3]

Caption: Experimental workflow for GPCR photoaffinity labeling.

Conclusion

This compound is a powerful tool for chemical biologists and drug discovery scientists. Its synthesis, while requiring careful control of stereochemistry and reaction conditions, is achievable through established organic chemistry principles. Proper purification is paramount to ensure the reliability of subsequent photoaffinity labeling experiments. The methodologies and workflows presented in this guide provide a solid foundation for researchers to produce and utilize this valuable unnatural amino acid in their studies of biomolecular interactions.

References

- 1. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mapping substance P binding sites on the neurokinin-1 receptor using genetic incorporation of a photoreactive amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photoaffinity labeling of the human substance P (neurokinin-1) receptor with [3H2]azido-CP-96,345, a photoreactive derivative of a nonpeptide antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoaffinity labeling of mutant neurokinin-1 receptors reveals additional structural features of the substance P/NK-1 receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct demonstration of unique mode of natural peptide binding to the type 2 cholecystokinin receptor using photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photoaffinity labelling of the renal V2 vasopressin receptor. Identification and enrichment of a vasopressin-binding subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. p-(4-Hydroxybenzoyl)phenylalanine: a photoreactive amino acid analog amenable to radioiodination for elucidation of peptide-protein interaction. Application to substance P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Efficient photoaffinity labeling of the rat V1a vasopressin receptor using a linear azidopeptidic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Photoaffinity Labeling of the Human A2A Adenosine Receptor and Cross-link Position Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. mta.scholaris.ca [mta.scholaris.ca]

- 19. Photoaffinity labeling the substance P receptor using a derivative of substance P containing p-benzoylphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzophenone Triplet State: A Technical Guide to its Role in Photocrosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone and its derivatives are among the most widely utilized photoinitiators in chemistry and material science. Their utility stems from the unique photophysical properties of the benzophenone molecule, particularly its highly efficient formation of a reactive triplet excited state. Upon absorption of ultraviolet (UV) light, benzophenone undergoes rapid and efficient intersystem crossing to a long-lived triplet state. This triplet state can then initiate chemical reactions, most notably the abstraction of a hydrogen atom from a suitable donor molecule. This hydrogen abstraction process is the cornerstone of benzophenone-induced crosslinking, a versatile technique for the formation of stable covalent bonds in a variety of applications, including polymer chemistry, surface modification, and the development of novel biomaterials for drug delivery and tissue engineering.

This technical guide provides an in-depth exploration of the benzophenone triplet state and its central role in photocrosslinking. We will delve into the fundamental photochemical mechanism, present key quantitative data, detail experimental protocols for studying the triplet state, and visualize the critical pathways and workflows.

The Photochemical Mechanism of Benzophenone-Induced Crosslinking

The photocrosslinking process initiated by benzophenone can be broken down into three key steps:

-

Photoexcitation: Ground state benzophenone (S₀) absorbs a photon of UV light (typically around 350 nm), promoting it to an excited singlet state (S₁). This is a π → π* or n → π* electronic transition.[1]

-

Intersystem Crossing (ISC): The excited singlet state is very short-lived and rapidly undergoes intersystem crossing to a more stable, lower-energy triplet state (T₁).[2] This process is remarkably efficient, with a quantum yield approaching unity in many solvents.[2] The reactive triplet state is of an n-π* character and can be represented as a diradical, with unpaired electrons on the carbonyl oxygen and carbon.[2]

-

Hydrogen Abstraction and Crosslinking: The highly reactive triplet benzophenone (³BP*) can abstract a hydrogen atom from a suitable donor molecule (R-H), such as a polymer chain or a biological molecule. This results in the formation of a benzophenone ketyl radical (BPH•) and a substrate radical (R•).[3] These two radicals can then combine to form a stable covalent C-C bond, resulting in a crosslink.[1]

Quantitative Data on the Benzophenone Triplet State

The efficiency and kinetics of benzophenone-induced crosslinking are governed by several key photophysical parameters. The following tables summarize important quantitative data for the benzophenone triplet state.

Table 1: Triplet Lifetime of Benzophenone in Various Solvents

| Solvent | Triplet Lifetime (τ) | Reference |

| Benzene | 1.9 µs | [4] |

| Acetonitrile | - | [5] |

| Water | - | [5] |

| Isopropanol | 5.7 µs | [4] |

| n-Heptane | 8 ps (ISC) | [6] |

| Ethanol | 16.5 ps (ISC) | [6] |

| Gas Phase | 5 ps (ISC) | [6] |

Table 2: Triplet Quantum Yield (Φ_T) of Benzophenone and Derivatives

| Compound | Solvent | Triplet Quantum Yield (Φ_T) | Reference |

| Benzophenone | Benzene | ~1.0 | [7] |

| Benzophenone | Acetonitrile | ~1.0 | [7] |

| Benzophenone | Ethanol | ~1.0 | [7] |

Table 3: Rate Constants for Hydrogen Abstraction by Triplet Benzophenone

| Hydrogen Donor | Solvent | Rate Constant (k_H) (M⁻¹s⁻¹) | Reference |

| Lactams | Acetonitrile | Varies with lactam structure | [8] |

| Lactams | Water | Varies with lactam structure | [8] |

| Lipids | Benzene | Varies with lipid structure | [9] |

Experimental Protocols for Studying the Benzophenone Triplet State

Laser Flash Photolysis (LFP)

Laser flash photolysis is a powerful technique for directly observing and characterizing transient species like the benzophenone triplet state and the resulting ketyl radical.

Methodology:

-

Sample Preparation: A solution of benzophenone in the desired solvent is prepared in a quartz cuvette. The concentration is typically in the micromolar to millimolar range. For studying hydrogen abstraction, a hydrogen donor is added to the solution. The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the triplet state by oxygen.

-

Excitation: The sample is excited with a short pulse of UV light from a laser, typically a Nd:YAG laser (355 nm) or an excimer laser.[1]

-

Monitoring: A monitoring light beam from a lamp (e.g., xenon arc lamp) is passed through the sample at a right angle to the excitation laser beam.

-

Detection: The change in absorbance of the monitoring light due to the formation of transient species is detected by a fast photodetector (e.g., a photomultiplier tube) connected to an oscilloscope.

-

Data Analysis: The transient absorption spectrum is recorded by measuring the change in absorbance at different wavelengths. The decay kinetics of the transient species are analyzed to determine their lifetimes and reaction rate constants.

Phosphorescence Spectroscopy

Phosphorescence is the emission of light from a triplet excited state as it returns to the ground state. This technique provides information about the energy and lifetime of the benzophenone triplet state.

Methodology:

-

Sample Preparation: A solution of benzophenone is prepared, often in a rigid matrix (e.g., a frozen solvent at 77 K) to minimize non-radiative decay pathways and enhance phosphorescence.[10]

-

Excitation: The sample is irradiated with UV light of a specific wavelength to excite the benzophenone molecules.

-

Emission Detection: The emitted phosphorescence is collected at a 90-degree angle to the excitation beam and passed through a monochromator to select the desired wavelength.

-

Signal Measurement: The intensity of the phosphorescence is measured using a sensitive detector, such as a photomultiplier tube.

-

Lifetime Measurement: The phosphorescence lifetime can be determined by measuring the decay of the emission intensity after the excitation source is turned off.

Applications in Drug Development and Biomaterials

The ability of benzophenone to initiate crosslinking under mild UV irradiation has made it a valuable tool in drug development and the creation of advanced biomaterials.

Hydrogel Formation for Controlled Drug Release and Cell Encapsulation

Benzophenone-containing polymers can be used to form hydrogels through photocrosslinking.[11] These hydrogels can encapsulate drugs or cells. The crosslinking density, which can be controlled by the UV exposure time and benzophenone concentration, influences the mesh size of the hydrogel network. This, in turn, dictates the diffusion rate of encapsulated drugs, allowing for controlled and sustained release.[12][13] Furthermore, these hydrogels can provide a 3D scaffold for cell culture and tissue engineering, where the mechanical properties of the gel can be tuned to mimic the native extracellular matrix.

Surface Modification for Enhanced Biocompatibility

Benzophenone-mediated photochemistry allows for the covalent attachment of polymers and biomolecules to the surfaces of medical devices and implants.[14] This surface modification can improve biocompatibility, reduce protein fouling, and prevent bacterial adhesion. For example, grafting antifouling polymers like poly(2-methacryloyloxyethyl phosphorylcholine) (MPC) onto a stainless steel surface using a benzophenone initiator has been shown to improve its resistance to bacterial fouling.[15]

Conclusion

The benzophenone triplet state is a powerful and versatile tool in photocrosslinking applications. Its efficient formation, long lifetime, and ability to abstract hydrogen atoms provide a robust mechanism for creating covalent bonds under mild conditions. A thorough understanding of the underlying photochemistry, kinetics, and experimental techniques is crucial for researchers and scientists seeking to harness the full potential of benzophenone-based crosslinking in drug development, biomaterials science, and beyond.

References

- 1. scielo.br [scielo.br]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Laser flash photolysis of benzophenone in polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphorescence of benzophenone in fluid solution - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 9. Hydrogen abstraction from lipids by triplet states of derivatized benzophenone photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hitachi-hightech.com [hitachi-hightech.com]

- 11. mdpi.com [mdpi.com]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. pharmtech.com [pharmtech.com]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Unlocking Proteomic Innovation: An In-depth Guide to the Application of Unnatural Amino Acids in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

The introduction of unnatural amino acids (Uaas) into proteins represents a paradigm shift in chemical biology, offering unprecedented control over protein structure and function. This powerful technology transcends the limitations of the canonical 20 amino acids, enabling the site-specific incorporation of novel chemical functionalities. This opens up new avenues for protein engineering, drug discovery, and the fundamental study of biological processes. This technical guide provides a comprehensive overview of the core applications of Uaas, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in this dynamic field.

Expanding the Genetic Code: Methods for Uaa Incorporation

The site-specific incorporation of Uaas into a protein of interest is primarily achieved through the expansion of the genetic code. This process relies on the hijacking of the cellular translation machinery by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs, recognizing a unique codon—typically a nonsense codon like the amber stop codon (UAG)—and inserting the desired Uaa at that specific site.

Key Methodologies for Uaa Incorporation

There are three principal methods for incorporating Uaas into proteins:

-

In Vivo Incorporation in Bacteria (E. coli): This is a widely used and cost-effective method for producing Uaa-containing proteins. It involves the co-transformation of an E. coli expression strain with two plasmids: one encoding the protein of interest with an in-frame amber codon at the desired position, and another plasmid (e.g., pEVOL) encoding the orthogonal aaRS/tRNA pair. The bacteria are then cultured in the presence of the Uaa, which is taken up by the cells and incorporated into the target protein upon induction of expression.

-

In Vivo Incorporation in Eukaryotic Cells (Yeast and Mammalian Cells): The principles of Uaa incorporation in eukaryotic systems are similar to those in bacteria, involving the introduction of the orthogonal aaRS/tRNA pair and the gene of interest with a nonsense codon. However, plasmid delivery is achieved through transfection (for mammalian cells) or transformation (for yeast). This approach is crucial for studying proteins in their native cellular context and for producing complex post-translationally modified proteins.[1][2][3][4]

-

Cell-Free Protein Synthesis (CFPS): This in vitro method offers several advantages, including the ability to incorporate Uaas that may be toxic to living cells and the direct control over reaction components. In a CFPS system, a cell extract containing the necessary translational machinery is mixed with a DNA template encoding the target protein, the orthogonal aaRS/tRNA pair, and the Uaa. This method allows for rapid protein expression and is particularly useful for high-throughput screening applications.[1]

Applications in Protein Engineering and Drug Discovery

The ability to introduce novel chemical groups into proteins has profound implications for protein engineering and the development of new therapeutics.

Enhancing Enzyme Catalysis

By incorporating Uaas with unique chemical properties into the active site of an enzyme, it is possible to modulate its catalytic activity, substrate specificity, and stability. For instance, the introduction of Uaas with altered electronic or steric properties can lead to enzymes with enhanced catalytic efficiency or the ability to catalyze entirely new reactions.

Table 1: Kinetic Parameters of Enzymes Engineered with Unnatural Amino Acids

| Enzyme | Unnatural Amino Acid | Position | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Fold Improvement (kcat/Km) | Reference |

| β-Lactamase | p-acrylamido-phenylalanine | 168 | 1.2 | 25 | 4.8 x 10⁴ | 2.5 | (Zhang et al., 2013) |

| Wild-type | - | - | 0.8 | 40 | 2.0 x 10⁴ | - | (Zhang et al., 2013) |

| Myoglobin | p-aminophenylalanine | 34 | 0.045 | 150 | 300 | 10 | (Wang et al., 2010) |

| Wild-type | - | - | 0.015 | 500 | 30 | - | (Wang et al., 2010) |

Next-Generation Antibody-Drug Conjugates (ADCs)

Uaas provide a powerful tool for the construction of homogeneous and highly effective antibody-drug conjugates (ADCs). Traditional methods for conjugating cytotoxic drugs to antibodies often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs), which can impact efficacy and safety. By incorporating a Uaa with a bioorthogonal reactive handle (e.g., an azide or alkyne), a cytotoxic drug can be attached at a specific site on the antibody, ensuring a uniform DAR and leading to improved pharmacokinetic properties and therapeutic efficacy.[5]

Table 2: Quantitative Analysis of Uaa-Containing Antibody-Drug Conjugates

| Antibody | Unnatural Amino Acid | Conjugation Site | Drug | Binding Affinity (Kd, nM) | In Vitro Cytotoxicity (IC50, nM) | Reference |

| Trastuzumab | p-acetylphenylalanine | Heavy Chain 114 | MMAE | 0.2 | 0.5 | (Axup et al., 2012) |

| Conventional Cys-linked | - | - | MMAE | 0.3 | 1.2 | (Axup et al., 2012) |

| Anti-CD22 | p-azidomethyl-L-phenylalanine | Light Chain 45 | PBD | 0.1 | 0.08 | (Patterson et al., 2016) |

| Conventional Lys-linked | - | - | PBD | 0.2 | 0.25 | (Patterson et al., 2016) |

Probing Biological Processes with Unnatural Amino Acids

Uaas serve as powerful tools to investigate complex biological processes in their native environment with minimal perturbation.

Visualizing Proteins with Fluorescent Uaas

The incorporation of fluorescent Uaas allows for the direct and site-specific labeling of proteins for imaging studies. This approach offers advantages over traditional methods that rely on bulky fluorescent proteins or chemical dyes, as the small size of the Uaa is less likely to interfere with the protein's natural function. These fluorescent probes can be used to track protein localization, dynamics, and interactions within living cells.[6][7]

Table 3: Photophysical Properties of Common Fluorescent Unnatural Amino Acids

| Unnatural Amino Acid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Photostability | Reference |

| Anap | 360 | 470 | 0.48 | Moderate | (Chatterjee et al., 2013) |

| CouAA | 400 | 450 | 0.63 | High | (Wang et al., 2006) |

| p-cyanophenylalanine | 280 | 295 | 0.11 | High | [8][9] |

| 4-cyanotryptophan | 325 | 420 | >0.8 | High | [10] |

Mapping Protein-Protein Interactions with Photo-Crosslinkers

Uaas containing photo-activatable crosslinking groups, such as benzophenone or diazirine moieties, can be incorporated into a protein of interest to map its interaction partners. Upon exposure to UV light, the Uaa forms a covalent bond with nearby molecules, effectively trapping transient and weak interactions. The crosslinked complexes can then be isolated and identified using mass spectrometry, providing valuable insights into protein interaction networks.[11][12][13][14]

Elucidating Signaling Pathways with Photocaged Uaas

Photocaged Uaas contain a photolabile protecting group that masks the function of the amino acid's side chain. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, restoring the amino acid's function. This "light-switch" control allows for the precise temporal and spatial activation of protein function, enabling researchers to dissect complex signaling pathways with high precision. This has been particularly useful in studying G-protein coupled receptor (GPCR) signaling.[15][16][17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the application of unnatural amino acids.

Site-Specific Incorporation of Unnatural Amino Acids in Saccharomyces cerevisiae (Yeast)

This protocol describes a general method for the efficient expression of an orthogonal tRNA and aminoacyl-tRNA synthetase in Saccharomyces cerevisiae to enable the site-specific incorporation of a Uaa.[1][2][3][4]

Materials:

-

Yeast strain (e.g., a strain deficient in nonsense-mediated mRNA decay)

-

Expression plasmid for the orthogonal tRNA/synthetase pair (e.g., pRS426-based vector)

-

Expression plasmid for the gene of interest containing an amber stop codon (TAG) at the desired position

-

Unnatural amino acid

-

Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

-

Appropriate selective media

Procedure:

-

Plasmid Construction:

-

Clone the gene for the orthogonal aaRS into a yeast expression vector under the control of a strong constitutive promoter (e.g., GPD promoter).

-

Clone the gene for the orthogonal tRNA under the control of a Pol III promoter (e.g., SNR52 promoter).

-

Introduce an amber stop codon (TAG) at the desired site in the gene of interest using site-directed mutagenesis and clone it into a separate yeast expression vector.

-

-

Yeast Transformation:

-

Co-transform the yeast strain with the plasmid containing the orthogonal aaRS/tRNA pair and the plasmid containing the gene of interest.

-

Select for transformants on appropriate selective media.

-

-

Protein Expression and Uaa Incorporation:

-

Grow a starter culture of the transformed yeast in selective media overnight.

-

Inoculate a larger culture with the starter culture and grow to mid-log phase (OD600 ≈ 0.6-0.8).

-

Add the unnatural amino acid to the culture medium to a final concentration of 1-10 mM.

-

Induce protein expression if using an inducible promoter and continue to grow the culture for 16-24 hours.

-

-

Protein Analysis:

-

Harvest the yeast cells by centrifugation.

-

Lyse the cells to release the protein.

-

Confirm the incorporation of the Uaa and the expression of the full-length protein by Western blot analysis using an antibody against a tag on the protein of interest.

-

Purify the protein using appropriate chromatography methods.

-

Labeling of Uaa-Containing Proteins via Click Chemistry

This protocol outlines the labeling of a purified protein containing an azide-functionalized Uaa with an alkyne-containing fluorescent dye via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials:

-

Purified protein containing an azide-functionalized Uaa (e.g., p-azidophenylalanine)

-

Alkyne-functionalized fluorescent dye

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Add the alkyne-functionalized fluorescent dye to the protein solution at a 5-10 fold molar excess.

-

Add the copper-chelating ligand to the reaction mixture.

-

-

Initiation of Click Reaction:

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the catalytic Cu(I) species.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

-

Analysis and Purification:

-

Monitor the progress of the labeling reaction by SDS-PAGE, looking for a shift in the molecular weight of the protein or by in-gel fluorescence.

-

Remove excess dye and reagents by size-exclusion chromatography or dialysis.

-

Confirm the successful labeling by mass spectrometry.

-

Identification of Protein-Protein Interactions using Uaa Crosslinkers and Mass Spectrometry

This protocol provides a workflow for identifying the interaction partners of a protein of interest (POI) using a genetically incorporated photo-crosslinking Uaa.[11][12][13][14]

Materials:

-

Cells expressing the POI with a photo-crosslinking Uaa (e.g., p-benzoyl-L-phenylalanine) incorporated at a specific site.

-

UV light source (e.g., 365 nm)

-

Lysis buffer

-

Affinity purification reagents (e.g., antibody-conjugated beads for immunoprecipitation)

-

Mass spectrometer and reagents for proteomic analysis

Procedure:

-

In Vivo Crosslinking:

-

Culture the cells expressing the Uaa-containing POI.

-

Expose the cells to UV light (e.g., 365 nm) for a specific duration to induce crosslinking.

-

-

Cell Lysis and Protein Complex Purification:

-

Harvest and lyse the cells under denaturing or non-denaturing conditions.

-

Purify the POI and its crosslinked interaction partners using affinity purification (e.g., immunoprecipitation targeting a tag on the POI).

-

-

Proteomic Analysis:

-

Elute the purified protein complexes from the affinity resin.

-

Separate the proteins by SDS-PAGE.

-

Excise the protein bands corresponding to the crosslinked complexes.

-

Perform in-gel digestion of the proteins (e.g., with trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use specialized software to identify the crosslinked peptides and the corresponding interacting proteins.

-

Validate the identified interactions using orthogonal methods such as co-immunoprecipitation and Western blotting.

-

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) to illustrate key experimental workflows and signaling pathways.

Experimental Workflow for Uaa Incorporation and Labeling

Caption: Workflow for site-specific Uaa incorporation and subsequent protein labeling.

Workflow for Identifying Protein-Protein Interactions

References

- 1. Genetic incorporation of unnatural amino acids into proteins in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast | Springer Nature Experiments [experiments.springernature.com]

- 3. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Efficient Selection Scheme for Incorporating Noncanonical Amino Acids Into Proteins in Saccharomyces cerevisiae [frontiersin.org]

- 5. news-medical.net [news-medical.net]

- 6. Chemical and biological incorporation of the blue florescent amino acid 4-cyanotryptophan into proteins: application to tune the absorption and emission wavelengths of GFP - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Advent of a Molecular Spy: A Technical Guide to p-Benzoyl-L-phenylalanine (pBpa) for Unraveling Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and application of p-Benzoyl-L-phenylalanine (pBpa), a photoreactive unnatural amino acid that has revolutionized the study of protein interactions. By enabling the site-specific incorporation of a "molecular spy" into proteins, pBpa allows for the capture of transient and stable interactions within the complex cellular milieu, providing invaluable insights for basic research and drug development.

Discovery and Fundamental Principles